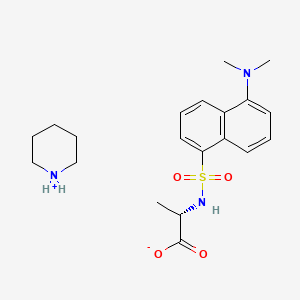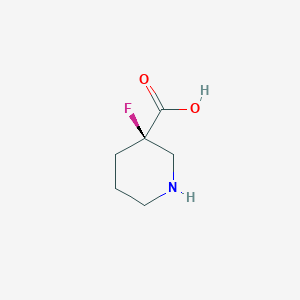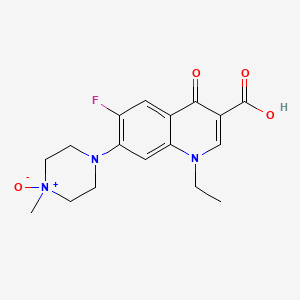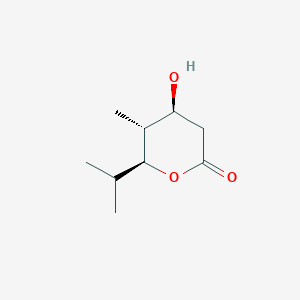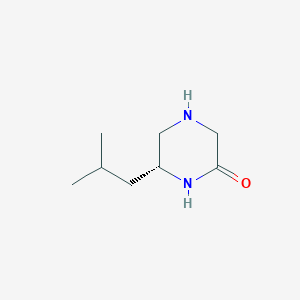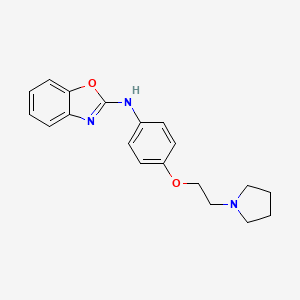![molecular formula C10H11F B13815844 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene CAS No. 229168-32-5](/img/structure/B13815844.png)
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methylcyclopropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and 2-methylcyclopropyl bromide.
Grignard Reaction: A Grignard reagent is prepared by reacting 2-methylcyclopropyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with fluorobenzene in the presence of a catalyst such as copper(I) iodide to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: Products include cyclopropyl derivatives with different functional groups.
Scientific Research Applications
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methylbenzene: Similar structure but lacks the cyclopropyl group.
1-Fluoro-4-ethylbenzene: Similar structure with an ethyl group instead of a cyclopropyl group.
1-Fluoro-4-isopropylbenzene: Similar structure with an isopropyl group instead of a cyclopropyl group.
Uniqueness
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene is unique due to the presence of both a fluorine atom and a 2-methylcyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
229168-32-5 |
|---|---|
Molecular Formula |
C10H11F |
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene |
InChI |
InChI=1S/C10H11F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,7,10H,6H2,1H3/t7-,10-/m1/s1 |
InChI Key |
ANZUFFHVZZRJEZ-GMSGAONNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C2=CC=C(C=C2)F |
Canonical SMILES |
CC1CC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


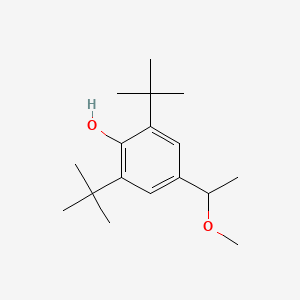
![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
